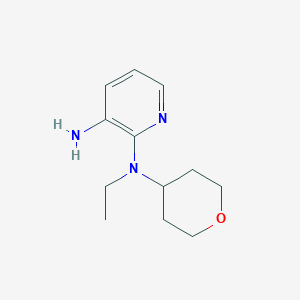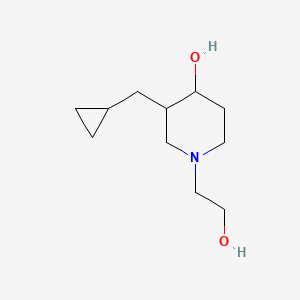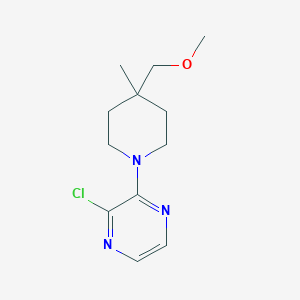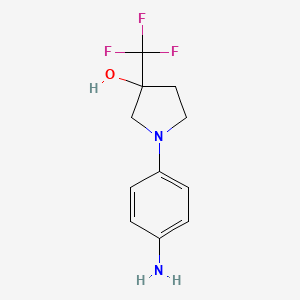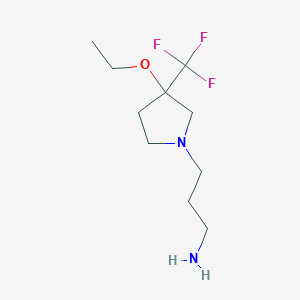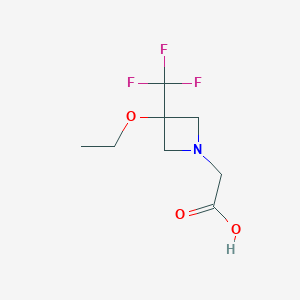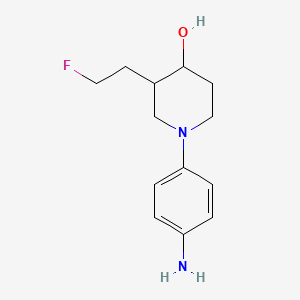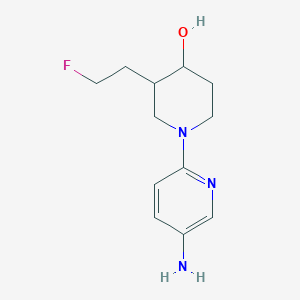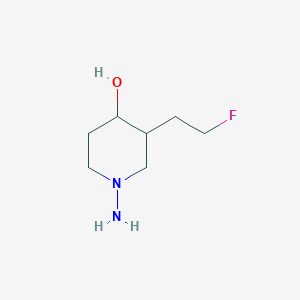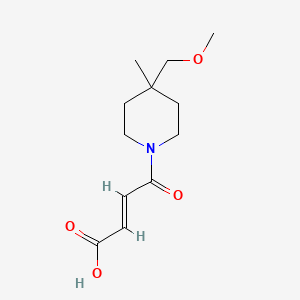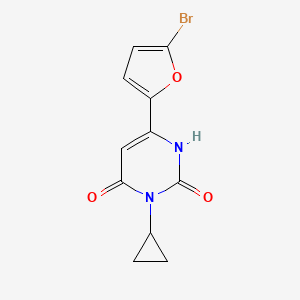
6-(5-Bromofuran-2-yl)-3-Cyclopropyl-1,2,3,4-Tetrahydropyrimidin-2,4-dion
Übersicht
Beschreibung
The compound “6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromofuran moiety attached at the 6th position and a cyclopropyl group at the 3rd position.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine core, which is a six-membered ring with nitrogen atoms at positions 1 and 3. Attached to this core at the 6th position is a bromofuran moiety, which is a five-membered ring containing oxygen and bromine substituents. At the 3rd position of the pyrimidine ring, there is a cyclopropyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines. This could include electrophilic substitution at the carbon positions of the pyrimidine ring, nucleophilic substitution at the bromine position of the bromofuran moiety, or reactions involving the cyclopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a brominated compound, it would likely have a relatively high molecular weight and might be less volatile than similar compounds without a halogen .Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Verbindungen mit ähnlichen Strukturen haben vielversprechende Antitumoraktivität gezeigt . So wurden beispielsweise Enantiomere von 5-Brom-2-Chlor-N-(1-Phenylethyl)pyridin-3-sulfonamid synthetisiert und auf ihre Antitumoraktivität untersucht . Dies deutet darauf hin, dass „6-(5-Bromofuran-2-yl)-3-Cyclopropyl-1,2,3,4-Tetrahydropyrimidin-2,4-dion“ möglicherweise für ähnliche Anwendungen untersucht werden könnte.
PI3Kα-Kinase-Hemmung
Die Struktur der Verbindung ähnelt der von Pyridinsulfonamid-Derivaten, die nachweislich die Phosphoinositid-3-Kinase (PI3K) hemmen . PI3K spielt eine Schlüsselrolle bei zellulären Funktionen wie Wachstum und Überleben, und seine Hemmung ist eine vielversprechende Strategie zur Krebsbehandlung .
Hepatitis-C-Virus (HCV)-Hemmung
Verbindungen mit ähnlichen Strukturen haben sich als potenziell geeignet zur Hemmung des Hepatitis-C-Virus (HCV) erwiesen . Dies deutet darauf hin, dass „this compound“ für ähnliche antivirale Anwendungen untersucht werden könnte.
Organokatalyse
Sulfonamid-Verbindungen, die ähnliche Strukturen wie die fragliche Verbindung aufweisen, wurden in der stereoselektiven Organokatalyse eingesetzt . Dieser Prozess umfasst die Verwendung kleiner organischer Moleküle als Katalysatoren, um die Geschwindigkeit chemischer Reaktionen zu erhöhen.
Wirkmechanismus
Target of Action
Compounds with similar structures have been shown to interact with the aryl hydrocarbon receptor (ahr) and cytochrome p450 1a1 (cyp1a1) axis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence the ahr-cyp1a1 axis, which plays a significant role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-BTFD in laboratory experiments is its relative stability. It is a stable compound and is not easily degraded, making it ideal for use in long-term experiments. Additionally, 6-BTFD is relatively non-toxic, making it a safe compound to work with in the laboratory. However, one of the limitations of using 6-BTFD in laboratory experiments is its lack of solubility in water. This makes it difficult to use in aqueous solutions and can limit its use in certain experiments.
Zukünftige Richtungen
Given the potential applications of 6-BTFD in scientific research, there are numerous possible future directions for research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use as a reagent in the synthesis of other compounds. Finally, further studies could be conducted into its solubility in water and other solvents, in order to make it more suitable for use in laboratory experiments.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(5-bromofuran-2-yl)-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-9-4-3-8(17-9)7-5-10(15)14(6-1-2-6)11(16)13-7/h3-6H,1-2H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNVIDBZRYGLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=C(O3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



